molecular formula C13H16N4O3S2 B1198085 3-(diethylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide

3-(diethylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B1198085
M. Wt: 340.4 g/mol
InChI Key: ZILKGLDSYYFWJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(diethylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide is a sulfonamide.

Scientific Research Applications

Antimicrobial and Antifungal Activity

Compounds including 3-(diethylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide have demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, and exhibited antifungal activity against Candida albicans (Sych et al., 2019).

Anticancer Evaluation

Novel derivatives of thiadiazole, including structures related to 3-(diethylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide, have been synthesized and evaluated for anticancer activity against human cancer cell lines. These compounds showed promising anticancer activity with GI50 values comparable to standard drugs (Tiwari et al., 2017).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides, related to the chemical structure of interest, exhibited potency in cardiac electrophysiological assays, indicating potential as class III electrophysiological agents (Morgan et al., 1990).

Inhibition of Carbonic Anhydrases

Studies on derivatives of 3-(diethylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide showed inhibition of carbonic anhydrases, particularly isoforms hCA I, II, IV, and VII. These findings indicate potential therapeutic applications in diseases where modulation of carbonic anhydrase activity is beneficial (Ulus et al., 2016).

Antitumor and Antioxidant Agents

Some fused and binary 1,3,4-thiadiazoles, structurally related to the compound of interest, have shown potential as antitumor and antioxidant agents. These compounds were synthesized and evaluated for their antitumor properties (Hamama et al., 2013).

Antiviral Activity Against Influenza Virus

1,3,4-thiadiazole derivatives, akin to the structure of interest, displayed activity against influenza A virus. These compounds represent a new class of selective influenza A virus inhibitors, particularly effective during the virus entry process (Tatar et al., 2021).

Fluorescence Characteristics

N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles exhibited excellent photophysical properties such as large Stokes shift and solid-state fluorescence. This suggests potential applications in materials science and photonics (Zhang et al., 2017).

properties

Product Name

3-(diethylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide

Molecular Formula

C13H16N4O3S2

Molecular Weight

340.4 g/mol

IUPAC Name

3-(diethylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C13H16N4O3S2/c1-3-17(4-2)22(19,20)11-7-5-6-10(8-11)12(18)15-13-16-14-9-21-13/h5-9H,3-4H2,1-2H3,(H,15,16,18)

InChI Key

ZILKGLDSYYFWJP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=CS2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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